molecular formula C23H17BrClN3O3 B10901195 5-(3-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid

5-(3-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid

Cat. No.: B10901195
M. Wt: 498.8 g/mol
InChI Key: VHYSDWPYIMZRIV-CXUHLZMHSA-N
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Description

5-{3-[(E)-3-(3-BROMOANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}-2-CHLOROBENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a brominated aniline group, a cyano group, and a chlorinated benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(E)-3-(3-BROMOANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}-2-CHLOROBENZOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(E)-3-(3-BROMOANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the carbonyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-{3-[(E)-3-(3-BROMOANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}-2-CHLOROBENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 5-{3-[(E)-3-(3-BROMOANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}-2-CHLOROBENZOIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{3-[(E)-3-(3-BROMOANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}-2-CHLOROBENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H17BrClN3O3

Molecular Weight

498.8 g/mol

IUPAC Name

5-[3-[(E)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-chlorobenzoic acid

InChI

InChI=1S/C23H17BrClN3O3/c1-13-8-15(9-16(12-26)22(29)27-18-5-3-4-17(24)10-18)14(2)28(13)19-6-7-21(25)20(11-19)23(30)31/h3-11H,1-2H3,(H,27,29)(H,30,31)/b16-9+

InChI Key

VHYSDWPYIMZRIV-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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